2-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile
Description
This compound belongs to the pyrazole-acetonitrile class, characterized by a pyrazole core substituted with a trifluoromethyl (-CF₃) group at position 3 and a cyclopentyl group at position 1. The acetonitrile (-CH₂CN) moiety at position 5 enhances reactivity and serves as a versatile functional group for further derivatization.
Properties
IUPAC Name |
2-[2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c12-11(13,14)10-7-9(5-6-15)17(16-10)8-3-1-2-4-8/h7-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUULRGLQIAEFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile (CAS Number: 2098069-70-4) is a pyrazole derivative characterized by the presence of a trifluoromethyl group and a cyclopentyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 243.23 g/mol. The structure features a pyrazole ring, which is known for its versatility in biological applications.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2098069-70-4 |
| Molecular Formula | |
| Molecular Weight | 243.23 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and metabolic stability, which are crucial for its pharmacological effects. Research indicates that compounds with trifluoromethyl substitutions often exhibit increased potency due to improved lipophilicity and electronic properties .
Enzyme Inhibition
Studies have demonstrated that pyrazole derivatives can act as potent inhibitors of various enzymes. For instance, modifications at positions 3 and 5 of the pyrazole ring have been shown to modulate inhibitory activity against meprin α and β enzymes, which are implicated in inflammatory processes .
Case Study: Meprin Inhibition
In a recent study, derivatives of pyrazoles were synthesized and evaluated for their inhibitory effects on meprin α. The introduction of different functional groups was found to significantly enhance activity, indicating that structural modifications can lead to improved therapeutic profiles .
Cytotoxicity and Anticancer Activity
The compound's cytotoxic effects have been assessed against various cancer cell lines. Preliminary results suggest that it may induce cell death through multiple pathways, including apoptosis and necroptosis. For example, one study reported that similar pyrazole derivatives effectively reduced glioma viability by inhibiting key signaling pathways such as AKT and mTOR .
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with other known pyrazole derivatives is useful.
| Compound Name | IC50 (µM) | Target Enzyme/Activity |
|---|---|---|
| This compound | TBD | Enzyme inhibition (meprin α/β) |
| CGP 28238 | 0.05 | Anti-inflammatory in rat models |
| Compound C | TBD | Anti-glioma activity (multiple mechanisms) |
Scientific Research Applications
Overview
2-(1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is a compound that has garnered attention in various fields of research due to its unique structural features and potential applications. Its molecular formula is , and it has a molecular weight of 273.26 g/mol. The trifluoromethyl group is known to enhance the compound's biological activity, making it a subject of interest in medicinal chemistry.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. The trifluoromethyl group enhances its pharmacological properties, potentially increasing potency and selectivity against specific biological targets.
Case Studies :
- Anticancer Activity : Research has indicated that derivatives of this compound may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.
- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Agricultural Chemistry
The compound has also been explored for use as a pesticide or herbicide due to its ability to interfere with plant growth mechanisms. Its unique structure allows it to act on specific biological pathways in pests while minimizing impact on non-target species.
Case Studies :
- Pest Resistance : Field trials have demonstrated effectiveness against common agricultural pests, providing an alternative to traditional chemical pesticides.
Material Science
In material science, this compound is being studied for its potential use in developing new polymers and materials with enhanced properties, such as increased thermal stability and chemical resistance.
Case Studies :
- Polymer Synthesis : Researchers have successfully incorporated this compound into polymer matrices, resulting in materials with improved mechanical properties and resistance to solvents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
The structural analogs differ primarily in the substituents at positions 1, 3, and 5 of the pyrazole ring. Key examples include:
Table 1: Substituent Comparison
Key Observations:
- Cyclopentyl vs.
- Trifluoromethyl (-CF₃) vs. Pyridinyl/Phenyl: The -CF₃ group provides strong electron-withdrawing effects, improving metabolic stability.
- Acetonitrile (-CH₂CN) vs. Carboxylic Acid (-COOH) : The nitrile group offers synthetic versatility (e.g., hydrolysis to amides or acids), whereas the carboxylic acid in analogs like may limit reactivity but improve solubility in polar solvents.
Physicochemical and Reactivity Differences
Table 2: Physicochemical Properties
Key Observations:
- Solubility : The acetonitrile-containing compounds (target and ) exhibit low water solubility, typical of nitriles. Carboxylic acid analogs (e.g., ) show improved solubility in polar solvents like DMSO.
- Reactivity : The nitrile group in the target compound allows for transformations such as hydrolysis to amides (using H₂O₂/acid) or reduction to amines (using LiAlH₄), enabling diverse downstream applications .
Preparation Methods
General Synthetic Approach
The synthesis of 2-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile typically involves:
- Formation of the substituted pyrazole ring via cyclocondensation or cycloaddition reactions.
- Introduction of the cyclopentyl and trifluoromethyl substituents on the pyrazole ring.
- Functionalization at the 5-position of the pyrazole with an acetonitrile substituent.
Preparation of the Pyrazole Core
2.1 Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives
The classical and widely used method to synthesize substituted pyrazoles is the cyclocondensation of 1,3-diketones with hydrazine or hydrazine derivatives. This approach is favored for its simplicity and efficiency.
- A 1,3-diketone bearing the trifluoromethyl group can be reacted with cyclopentyl-substituted hydrazine derivatives to yield the pyrazole ring.
- The reaction is typically carried out under reflux in ethanol or other suitable solvents.
- Catalysts such as nano-ZnO have been reported to improve yields and reduce reaction times in similar pyrazole syntheses.
- Regioselectivity is crucial to ensure substitution at the correct pyrazole positions.
- Use of aprotic dipolar solvents (e.g., DMF, NMP) and acid additives (e.g., HCl) can enhance regioselective cyclocondensation and dehydration steps, leading to higher yields of the desired pyrazole regioisomer.
Formation of the Acetonitrile Substituent at the 5-Position
4.1 Use of 3-Oxo-2-phenylbutanenitrile Precursors
- The acetonitrile group at the 5-position of the pyrazole can be introduced by starting from nitrile-containing diketone precursors.
- These precursors undergo hydrazine-mediated cyclization to form 3-aminopyrazoles bearing the nitrile substituent.
4.2 Hydrazine Hydrate Cyclization
- A general method involves refluxing 3-oxo-2-phenylbutanenitrile derivatives with hydrazine hydrate in ethanol, often in the presence of molecular sieves, to yield the pyrazole acetonitrile derivatives.
Alternative Synthetic Routes and Catalytic Methods
- Pyrazoles can also be synthesized via 1,3-dipolar cycloaddition reactions of diazocarbonyl compounds or nitrilimines with alkynes or alkenes, providing substituted pyrazoles in good yields.
- For example, ethyl α-diazoacetate reacting with phenylpropargyl derivatives in the presence of zinc triflate catalyst yields pyrazoles efficiently.
5.2 Use of Vilsmeier–Haack Reagent
- The Vilsmeier–Haack formylation reagent (DMF and POCl3) has been employed to functionalize pyrazole derivatives, which can be adapted for introducing substituents like acetonitrile through subsequent transformations.
Summary Table of Key Preparation Steps
Research Findings and Optimization Notes
- Catalytic methods such as nano-ZnO catalysis and zinc triflate catalysis improve reaction efficiency and selectivity in pyrazole formation.
- The use of aprotic solvents combined with acid additives enhances regioselective cyclocondensation, facilitating better yields and purity of the target pyrazole.
- Cross-coupling reactions for introducing cyclopentyl and trifluoromethyl groups require careful control of catalyst and solvent systems to maximize yield and minimize side products.
- Microwave-assisted synthesis has been reported to accelerate reactions involving pyrazole derivatives, potentially applicable to this compound's preparation.
- Purification is generally achieved via column chromatography using gradients of hexane and ethyl acetate to isolate the pure pyrazole acetonitrile compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
